molecular formula C20H23N3O5S B360155 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE CAS No. 727364-30-9

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B360155
CAS No.: 727364-30-9
M. Wt: 417.5g/mol
InChI Key: HDKUKGHEVKPEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an oxadiazole ring, a methoxy group, and an isopropyl group attached to a benzenesulfonamide core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzenesulfonamide Core: The benzenesulfonamide core can be synthesized through sulfonation reactions involving sulfonyl chlorides and amines.

    Final Coupling: The final step involves coupling the oxadiazole ring with the benzenesulfonamide core under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA to inhibit replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-4-methoxybenzamide: Similar structure but lacks the oxadiazole ring.

    4-methoxyphenyl isocyanate: Contains a methoxy group and an isocyanate group but lacks the sulfonamide and oxadiazole components.

    2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxy group but has a different core structure.

Uniqueness

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

727364-30-9

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5g/mol

IUPAC Name

4-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H23N3O5S/c1-14(2)23(29(24,25)18-11-9-17(27-4)10-12-18)13-19-21-20(22-28-19)15-5-7-16(26-3)8-6-15/h5-12,14H,13H2,1-4H3

InChI Key

HDKUKGHEVKPEAC-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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